3-[(1-Hydroxynaphthalene-2-carbonyl)amino]benzoic acid
Description
Properties
CAS No. |
20119-22-6 |
|---|---|
Molecular Formula |
C18H13NO4 |
Molecular Weight |
307.3 g/mol |
IUPAC Name |
3-[(1-hydroxynaphthalene-2-carbonyl)amino]benzoic acid |
InChI |
InChI=1S/C18H13NO4/c20-16-14-7-2-1-4-11(14)8-9-15(16)17(21)19-13-6-3-5-12(10-13)18(22)23/h1-10,20H,(H,19,21)(H,22,23) |
InChI Key |
LAEFYEDACOEHMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)C(=O)NC3=CC=CC(=C3)C(=O)O |
Origin of Product |
United States |
Biological Activity
3-[(1-Hydroxynaphthalene-2-carbonyl)amino]benzoic acid, with the chemical formula CHNO and CAS number 20119-22-6, is a compound of significant interest due to its structural complexity and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and comparisons with similar compounds.
Structural Characteristics
The compound features a hydroxynaphthalene moiety linked to an amino group on a benzoic acid structure. This unique arrangement allows for diverse interactions within biological systems, potentially leading to novel therapeutic applications. The presence of both hydroxyl and carbonyl groups facilitates hydrogen bonding, while the naphthalene ring system can engage in π-π interactions with aromatic residues in proteins.
The biological activity of 3-[(1-Hydroxynaphthalene-2-carbonyl)amino]benzoic acid is hypothesized to involve:
- Enzyme Interaction : The compound may interact with various enzymes, modulating their activity through competitive or non-competitive inhibition.
- Receptor Binding : Its structure suggests potential binding to receptors involved in inflammatory and cancer pathways, similar to other compounds with analogous structures.
Anticancer Properties
Research indicates that compounds structurally related to 3-[(1-Hydroxynaphthalene-2-carbonyl)amino]benzoic acid exhibit anticancer properties. For instance, studies on similar naphthalene derivatives have shown inhibition of tumor cell proliferation and induction of apoptosis in various cancer cell lines .
Anti-inflammatory Effects
In vitro studies suggest that this compound may possess anti-inflammatory properties. Compounds with similar hydroxynaphthalene structures have been reported to inhibit pro-inflammatory cytokines, which could position 3-[(1-Hydroxynaphthalene-2-carbonyl)amino]benzoic acid as a candidate for treating inflammatory diseases .
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds:
- Antimicrobial Activity : A study on naphthyl derivatives revealed significant antimicrobial effects against various bacterial strains. The mechanism involved disruption of bacterial cell membranes, suggesting that 3-[(1-Hydroxynaphthalene-2-carbonyl)amino]benzoic acid may exhibit similar properties .
- Cholinesterase Inhibition : Research on para-aminobenzoic acid analogs demonstrated their potential as cholinesterase inhibitors, which are vital for treating neurodegenerative diseases like Alzheimer's. This raises the possibility that 3-[(1-Hydroxynaphthalene-2-carbonyl)amino]benzoic acid could also function as a cholinesterase inhibitor due to structural similarities .
Comparative Analysis
To better understand the uniqueness of 3-[(1-Hydroxynaphthalene-2-carbonyl)amino]benzoic acid, it is useful to compare it with related compounds:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 4-[(3-Hydroxy-2-naphthyl)carbonyl]amino]benzoic acid | 61504-01-6 | Similar naphthoyl structure; potential for similar activity |
| 3-Aminobenzoic acid | 150-13-0 | Lacks naphthalene; simpler structure |
| N-(1-Hydroxynaphthalen-2-carbonyl)-L-alanine | Not Listed | Amino acid derivative; different biological activity |
The complexity and specific functional groups present in 3-[(1-Hydroxynaphthalene-2-carbonyl)amino]benzoic acid may confer unique pharmacological properties not found in simpler analogs, allowing for diverse interactions within biological systems.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural and physicochemical properties of 3-[(1-Hydroxynaphthalene-2-carbonyl)amino]benzoic acid and analogous benzoic acid derivatives:
Key Observations:
- Hydrogen Bonding: The hydroxynaphthalene-amide derivative exhibits stronger hydrogen-bonding capacity (3 donors) compared to carboxyethyl or Schiff base analogs. This may enhance crystal packing stability .
- Lipophilicity: Esters (e.g., 2-acetylamino benzoic acid methyl ester) are more lipophilic than carboxylic acids, affecting membrane permeability .
Q & A
Q. What are the optimal conditions for synthesizing 3-[(1-Hydroxynaphthalene-2-carbonyl)amino]benzoic acid to ensure high yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, including coupling aromatic amines with activated carbonyl intermediates. Key steps include:
- Use of acidic media (e.g., H₂SO₄ or AlCl₃) to facilitate condensation reactions .
- Temperature control (e.g., 60–80°C) to optimize reaction kinetics while minimizing side products .
- Purification via recrystallization or column chromatography to isolate the product. Validate purity using HPLC or NMR .
Q. How can X-ray crystallography be employed to determine the crystal structure of this compound?
- Methodological Answer :
- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å).
- Structure Solution : Apply direct methods (e.g., SHELXS) for phase determination .
- Refinement : Iteratively refine atomic coordinates and displacement parameters using SHELXL . Validate the final structure with tools like PLATON to check for missed symmetry or twinning .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : Use - and -NMR to confirm proton environments and carbon backbone. DMSO-d₆ is a suitable solvent due to the compound’s low solubility in CDCl₃ .
- FT-IR : Identify key functional groups (e.g., carbonyl stretch at ~1680 cm⁻¹, hydroxyl at ~3200 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS can confirm molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can hydrogen-bonding networks in the crystal lattice be analyzed using graph set analysis?
- Methodological Answer :
- Graph Set Notation : Assign hydrogen bonds as D (donor), A (acceptor), and categorize patterns (e.g., for cyclic dimers).
- Software Tools : Use Mercury (CCDC) or CrystalExplorer to visualize and quantify interactions. Compare with Etter’s rules for predictability .
- Case Study : For similar benzoic acid derivatives, naphthol hydroxyl groups often form intermolecular O–H···O bonds with carboxylate moieties, stabilizing layered structures .
Q. How should contradictions between NMR and crystallographic data be resolved?
- Methodological Answer :
- Dynamic Effects : NMR may average proton environments (e.g., tautomerism), while XRD provides static snapshots. Perform variable-temperature NMR to detect conformational flexibility .
- Validation : Cross-check crystallographic occupancy factors with NMR integration values. Use DFT calculations to model energetically favorable conformers .
Q. What computational methods are suitable for predicting reaction pathways and electronic properties?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model transition states and activation energies (e.g., B3LYP/6-311G** basis set).
- Molecular Dynamics : Simulate solvation effects in water/DMF using GROMACS .
- Docking Studies : For bioactive derivatives, AutoDock Vina can predict binding modes to target proteins (e.g., PAR-1 receptors) .
Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity?
- Methodological Answer :
- Derivative Synthesis : Modify the naphthol hydroxyl or benzoic acid carboxyl groups (e.g., esterification, methylation) .
- Bioassays : Test inhibition of enzymatic targets (e.g., cyclooxygenase-2) via fluorescence-based assays. Use IC₅₀ values to correlate substituent effects with potency .
- Data Analysis : Apply multivariate regression to identify key descriptors (e.g., Hammett σ constants, logP) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
